molecular formula C19H20N2O4S B7691968 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide

2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide

Cat. No.: B7691968
M. Wt: 372.4 g/mol
InChI Key: GJGUEZRFPIBUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide, also known as GW 501516, is a synthetic ligand that binds to and activates peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a transcription factor that plays a crucial role in regulating energy metabolism, lipid homeostasis, and inflammation. GW 501516 has gained significant attention in the scientific community due to its potential applications in the fields of sports performance enhancement, obesity, diabetes, and cardiovascular diseases.

Mechanism of Action

2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 exerts its effects by binding to and activating PPARδ, which is predominantly expressed in skeletal muscle, adipose tissue, and liver. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis. This results in an increase in energy expenditure, insulin sensitivity, and endurance.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have various biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase-1 (CPT-1) and pyruvate dehydrogenase kinase-4 (PDK-4), and decreases the expression of genes involved in lipogenesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). It also increases the expression of genes involved in glucose metabolism, such as glucose transporter 4 (GLUT4) and insulin receptor substrate 1 (IRS-1), and decreases the expression of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). Additionally, this compound 501516 has been shown to increase the number and size of mitochondria in skeletal muscle, which enhances oxidative capacity and endurance.

Advantages and Limitations for Lab Experiments

2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which allows for specific activation of the PPARδ pathway. It has also been extensively studied in animal models, which provides a wealth of information on its effects and mechanisms of action. However, there are also limitations to using this compound 501516 in lab experiments. It has been shown to have off-target effects on other pathways, such as the aryl hydrocarbon receptor (AhR) pathway, which may complicate interpretation of results. Additionally, its long-term effects on human health are not well understood, which may limit its clinical applications.

Future Directions

There are several future directions for research on 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516. One area of focus is its potential applications in the treatment of metabolic diseases, such as obesity and diabetes. Another area of focus is its potential applications in the prevention and treatment of cardiovascular diseases, such as atherosclerosis. Additionally, there is interest in developing more potent and selective PPARδ agonists that may have fewer off-target effects and greater clinical applications.

Synthesis Methods

2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2,3-dihydro-1H-indole-1-sulfonyl chloride with 4-hydroxyphenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride and a base to yield the final product, this compound 501516.

Scientific Research Applications

2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 has been extensively studied for its potential applications in various fields of research. In the field of sports performance enhancement, this compound 501516 has been shown to increase endurance and stamina by enhancing the oxidation of fatty acids in skeletal muscle. In the field of obesity and diabetes, this compound 501516 has been shown to improve insulin sensitivity, increase glucose uptake, and reduce adiposity in animal models. In the field of cardiovascular diseases, this compound 501516 has been shown to reduce inflammation, improve lipid profile, and prevent atherosclerosis in animal models.

Properties

IUPAC Name

2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-2-12-20-19(22)14-25-16-7-9-17(10-8-16)26(23,24)21-13-11-15-5-3-4-6-18(15)21/h2-10H,1,11-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGUEZRFPIBUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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